molecular formula C21H18BrN3O3 B3010230 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097920-00-6

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B3010230
CAS No.: 2097920-00-6
M. Wt: 440.297
InChI Key: YFBOPQCSWFFQPC-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a novel organic compound that has emerged as a promising candidate for various applications in scientific research and industry. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position of the pyrimidine ring and a phenoxybenzoyl-pyrrolidinyl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromopyrimidine derivatives and pyrrolidinyl-pyrimidine compounds. Examples include:

Uniqueness

What sets 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine apart is its unique combination of a bromopyrimidine core with a phenoxybenzoyl-pyrrolidinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c22-15-12-23-21(24-13-15)28-17-10-11-25(14-17)20(26)18-8-4-5-9-19(18)27-16-6-2-1-3-7-16/h1-9,12-13,17H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBOPQCSWFFQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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